rac-Vestitone rac-Vestitone
Brand Name: Vulcanchem
CAS No.: 57462-46-1
VCID: VC0149814
InChI:
SMILES:
Molecular Formula: C₁₆H₁₄O₅
Molecular Weight: 286.28

rac-Vestitone

CAS No.: 57462-46-1

Cat. No.: VC0149814

Molecular Formula: C₁₆H₁₄O₅

Molecular Weight: 286.28

* For research use only. Not for human or veterinary use.

rac-Vestitone - 57462-46-1

Specification

CAS No. 57462-46-1
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28

Introduction

Chemical Identity and Structural Characteristics of rac-Vestitone

rac-Vestitone (C₁₆H₁₄O₅; CAS 57462-46-1) is a dihydroflavonoid with a molecular weight of 286.28 g/mol . Its structure comprises a chroman-4-one backbone substituted with hydroxyl and methoxy groups at positions 7 and 4', respectively (Figure 1). The compound exists as a racemic mixture of (3R)- and (3S)-vestitone enantiomers, which are critical for its biological activity .

Table 1: Key Chemical Properties of rac-Vestitone

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
CAS Number57462-46-1
Storage Conditions-20°C (powder); -80°C (solvent)
StereochemistryRacemic (3R/3S) mixture

The racemic nature of vestitone arises during its biosynthesis, where enzymatic reduction of chiral precursors yields both enantiomers . This property has implications for its reactivity in subsequent metabolic steps.

Biosynthetic Pathway and Enzymatic Conversion

rac-Vestitone occupies a central position in the isoflavonoid pathway leading to medicarpin synthesis (Figure 2). The conversion involves two stereospecific enzymes:

  • Isoflavone Reductase (IFR): Catalyzes the NADPH-dependent reduction of 2'-hydroxyformononetin to (3R)-vestitone .

  • Vestitone Reductase (VR): Reduces (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) with strict substrate specificity (Kₘ = 45 μM) .

A second enzyme, DMI dehydratase (DMID), then catalyzes ether ring closure to form medicarpin . This two-step mechanism corrects earlier assumptions that a single "pterocarpan synthase" mediated the entire process .

Enzymological Properties of Vestitone Reductase

Purification studies reveal VR as a 38 kDa monomeric enzyme with optimal activity at pH 6.0 and 30°C . Its stereochemical specificity is absolute:

  • Acts exclusively on (3R)-vestitone

  • No activity toward (3S)-enantiomer

  • Requires NADPH as cofactor (Kₘ = 12 μM)

Table 2: Kinetic Parameters of Vestitone Reductase

ParameterValueExperimental Conditions
Kₘ (Vestitone)45 ± 3 μM30°C, pH 6.0, NADPH saturation
Vₘₐₓ82 nmol/min/mgAlfalfa cell extracts
Temperature Optimum30°CPhosphate buffer (50 mM)

The enzyme's strict enantioselectivity explains why rac-Vestitone accumulates in plant tissues - only 50% of the racemic mixture serves as substrate .

Role in Plant Defense Mechanisms

Medicarpin derived from rac-Vestitone demonstrates broad-spectrum antimicrobial activity:

  • Inhibits Erysiphe pisi hyphal growth (EC₅₀ = 18 μM)

  • Reduces Rhizoctonia solani necrosis by 84%

  • Synergizes with salicylic acid to induce ROS accumulation

In Medicago truncatula, medicarpin accumulation at infection sites correlates with:

  • 5.2-fold induction of phenylalanine ammonia-lyase (PAL)

  • 3.8-fold increase in isoflavone synthase (IFS) expression

  • Hydrogen peroxide burst (2.3 μM/μg protein)

This phytoalexin's effectiveness stems from its ability to disrupt fungal membrane integrity while priming systemic acquired resistance .

Synthetic and Analytical Approaches

Chemical Synthesis

rac-Vestitone can be synthesized via:

  • Biocatalytic Route:

    • Formononetin → 2'-hydroxyformononetin (I2'H)
      → (3R)-vestitone (IFR)
      → Racemization (pH 9.0, 37°C)

  • Organic Synthesis:

    • Wittig reaction of 4-methoxybenzaldehyde derivatives

    • Yields 52-68% with >95% racemic purity

Analytical Characterization

Modern techniques enable precise stereochemical analysis:

  • HPLC-ECD: Chiralpak IC column, 80:20 hexane/iPrOH

  • NMR: Characteristic shifts at δ 4.48 (d, J=6.0 Hz, H-3) and δ 5.88 (d, J=5.9 Hz, OH)

  • HRMS: m/z 286.08414 [M+H]⁺

Biotechnological Applications

Genetic engineering strategies exploit vestitone metabolism:

  • Pathogen Resistance: Alfalfa VR overexpression increases medicarpin 4.7-fold, enhancing Phytophthora resistance

  • Metabolic Engineering: Co-expression of IFR+VR in tobacco induces novel pterocarpan synthesis

  • Chemotyping: Vestitone/medicarpin ratio predicts disease susceptibility (r²=0.87)

Recent advances include deuterated analogs (vestitone-d₃) for metabolic tracing , though agricultural applications remain experimental.

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